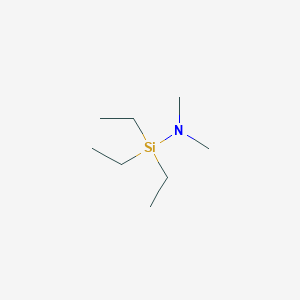
dimethyl 4-nitro-1H-pyrazole-3,5-dicarboxylate
Descripción general
Descripción
Dimethyl 4-nitro-1H-pyrazole-3,5-dicarboxylate is a chemical compound with the molecular formula C8H9N3O6 . It has an average mass of 243.174 Da and a monoisotopic mass of 243.049133 Da .
Molecular Structure Analysis
The molecular structure of dimethyl 4-nitro-1H-pyrazole-3,5-dicarboxylate consists of a pyrazole ring which is a five-membered ring with two nitrogen atoms. The ring is substituted with nitro, methyl, and carboxylate groups .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be inferred from its molecular structure. Dimethyl 4-nitro-1H-pyrazole-3,5-dicarboxylate has a molecular formula of C8H9N3O6, an average mass of 243.174 Da, and a monoisotopic mass of 243.049133 Da .Aplicaciones Científicas De Investigación
Synthesis of Heterocyclic Compounds
- The compound has been utilized in the synthesis of novel heterocyclic systems, such as the tricyclic system 5H-pyrazolo[5,1-c][1,4]benzodiazepine, showcasing its utility in creating complex chemical structures with potential pharmaceutical applications (Cecchi & Filacchioni, 1983).
Agricultural and Horticultural Uses
- It's related compound, 3,4-Dimethylpyrazole phosphate (DMPP), serves as a nitrification inhibitor, demonstrating significant benefits in agriculture by reducing nitrate leaching and potentially enhancing crop yields without negative environmental impacts (Zerulla et al., 2001).
Protein Modification
- In biochemistry, derivatives of pyrazole have been applied for the nitroguanidination of proteins, indicating the compound's relevance in modifying biomolecules for research purposes (Habeeb, 1964).
Corrosion Inhibition
- Pyrazole derivatives have also been investigated as corrosion inhibitors for metals, important for industrial applications, including the protection of mild steel in acidic conditions. The efficacy of these compounds underscores their potential in materials science and engineering (Dohare et al., 2018).
Synthetic Methodologies
- The compound has facilitated advancements in synthetic organic chemistry, including efficient halogenation techniques, highlighting its utility in molecular synthesis and the development of novel organic compounds (Stefani et al., 2005).
Propiedades
IUPAC Name |
dimethyl 4-nitro-1H-pyrazole-3,5-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O6/c1-15-6(11)3-5(10(13)14)4(9-8-3)7(12)16-2/h1-2H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRANRLASTUBGSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=NN1)C(=O)OC)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70362905 | |
| Record name | dimethyl 4-nitro-1H-pyrazole-3,5-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70362905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
dimethyl 4-nitro-1H-pyrazole-3,5-dicarboxylate | |
CAS RN |
59694-23-4 | |
| Record name | 3,5-Dimethyl 4-nitro-1H-pyrazole-3,5-dicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59694-23-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | dimethyl 4-nitro-1H-pyrazole-3,5-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70362905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-Pyrazole-3,5-dicarboxylic acid, 4-nitro-, 3,5-dimethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















